molecular formula C17H23ClN4O B7359452 N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide

N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide

Número de catálogo B7359452
Peso molecular: 334.8 g/mol
Clave InChI: PNRODQIDRPSABX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide, also known as BPI-1100, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BPI-1100 belongs to the class of piperidine-indazole carboxamides and has been shown to exhibit promising pharmacological properties.

Mecanismo De Acción

The mechanism of action of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide is not fully understood. However, studies have suggested that N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide may exert its anti-tumor effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the viability of cancer cells. In addition, N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. In addition, N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide has low toxicity and high selectivity towards cancer cells, making it a safer alternative to traditional chemotherapy drugs.
However, one of the limitations of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide is its high cost of production, which may limit its widespread use in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide and its potential side effects.

Direcciones Futuras

There are several future directions for the research and development of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide. One area of focus is the optimization of the synthesis method to reduce the cost of production. In addition, further studies are needed to fully understand the mechanism of action of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide and its potential side effects.
Another future direction is the development of novel formulations of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide for improved drug delivery and efficacy. For example, the use of nanoparticles or liposomes may improve the bioavailability of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide and enhance its anti-tumor activity.
Conclusion:
In conclusion, N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide has been shown to exhibit potent anti-tumor activity and has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, further studies are needed to fully understand the mechanism of action of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide and its potential side effects.

Métodos De Síntesis

The synthesis of N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with N-tert-butyl-4-piperidone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide.

Aplicaciones Científicas De Investigación

N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications. One of the major areas of research for N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide is its role in the treatment of cancer. Studies have shown that N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide has potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer.

Propiedades

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)-5-chloro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O/c1-17(2,3)22-8-6-12(7-9-22)19-16(23)15-13-10-11(18)4-5-14(13)20-21-15/h4-5,10,12H,6-9H2,1-3H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRODQIDRPSABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.